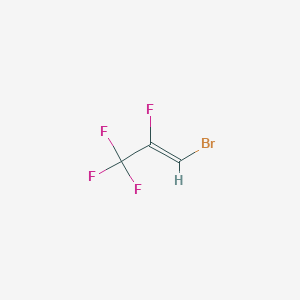

1-Bromo-2,3,3,3-tetrafluoropropene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3,3,3-tetrafluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrF4/c4-1-2(5)3(6,7)8/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUCZSCEAWFDBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381040 | |

| Record name | 1-Bromo-2,3,3,3-tetrafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666-32-0 | |

| Record name | 1-Bromo-2,3,3,3-tetrafluoropropene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-1H-tetrafluoroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Atmospheric and Computational Chemistry:understanding the Environmental Fate of 1 Bromo 2,3,3,3 Tetrafluoropropene is Another Important Research Paradigm. This Involves Studying Its Atmospheric Lifetime and Degradation Pathways, Primarily Through Reactions with Atmospheric Radicals Such As the Hydroxyl Oh Radical.nih.govcomputational Quantum Chemistry is a Powerful Tool in This Area. Theoretical Studies Are Used to Calculate Potential Energy Surfaces for Various Reaction Pathways, Determine Reaction Enthalpies and Energy Barriers, and Predict Reaction Rate Constants.mdpi.comnih.govthis Approach, Which Has Been Applied to Molecules Like 1 Bromo 3,3,3 Trifluoropropene, Allows Researchers to Predict the Most Likely Degradation Products and Assess the Compound S Overall Environmental Impact Without Extensive and Costly Experimental Work.mdpi.comnih.gov

Strategic Approaches to Carbon-Carbon Bond Formation and Halogenation

The construction of the this compound molecule involves strategic carbon-carbon bond formation and subsequent halogenation, or the manipulation of already halogenated precursors. These approaches are critical in achieving the desired isomeric purity and yield.

Fluoroalkene Precursors and Transformation Pathways

The synthesis of this compound can be approached starting from various fluoroalkene precursors. One common strategy involves the modification of existing tetrafluoropropene isomers. For instance, 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), a commercially available refrigerant, can serve as a foundational building block. researchgate.net Transformation pathways from such precursors often involve addition-elimination reactions or direct functionalization.

Another approach utilizes silylated β,β-difluorostyrene derivatives. An addition/elimination reaction of organolithium reagents to these substrates, followed by a bromination/desilicobromination sequence, provides a versatile route to a range of bromofluoroalkenes. acs.org Although not specifically detailed for this compound, this methodology represents a viable pathway.

Direct and Indirect Bromination and Fluorination Reaction Pathways

Direct halogenation of a suitable precursor is a primary method for introducing the required bromine and fluorine atoms. For instance, the addition of bromine to 2,3,3,3-tetrafluoropropene would yield a saturated dibromotetrafluoropropane intermediate, which could then be subjected to dehydrobromination.

Indirect methods involve the use of brominating and fluorinating agents in a controlled manner. A general method for the bromofluorination of alkenes utilizes a combination of a bromine source, such as N-bromosuccinimide (NBS), and a fluoride (B91410) source. While specific application to produce this compound is not detailed in readily available literature, this represents a potential pathway.

A study on the reaction of 1-bromo-3,3,3-trifluoropropene with hydroxyl radicals provides insight into the reactivity of related bromofluoroalkenes, which is crucial for understanding potential side reactions during synthesis. nih.gov

Dehydrohalogenation Techniques for Propene Formation from Saturated Precursors

A key step in many synthetic routes to this compound is the dehydrohalogenation of a saturated polyhalogenated propane precursor. This elimination reaction introduces the carbon-carbon double bond. A plausible precursor for this reaction is 1,1,1,2-tetrafluoro-2,3-dibromopropane (CF₃CFBrCH₂Br). The elimination of hydrogen bromide (HBr) from this molecule would directly yield the target compound.

Patents describing the synthesis of tetrafluoropropenes often involve a dehydrohalogenation step from a saturated precursor of the formula CF₃CH₂CHFX, where X can be chlorine, bromine, or iodine, to produce 1,3,3,3-tetrafluoropropene. google.com A similar dehydrobromination strategy from a suitably substituted bromotetrafluoropropane is a logical synthetic step towards this compound. The reaction is typically carried out using a base or through catalytic methods.

| Precursor Example | Reagent/Condition | Product |

| 1,1,1,2-Tetrafluoro-2,3-dibromopropane | Base (e.g., KOH) | This compound |

| Silylated β,β-difluorostyrene derivatives | 1. Organolithium reagent 2. Bromination/desilicobromination | Bromofluoroalkenes |

Catalytic Systems in the Synthesis of this compound

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and sustainability of synthetic processes for fluorinated compounds. Both transition metal catalysis and organocatalysis offer promising avenues for the synthesis of this compound.

Transition Metal-Mediated and Catalyzed Syntheses

Transition metal catalysts are widely employed in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, which are fundamental in the synthesis of complex fluoroalkenes. beilstein-journals.org For instance, palladium-catalyzed transformations are effective for the synthesis of tri- and tetrasubstituted fluoroalkenes starting from bromofluoroalkene precursors. acs.org This indicates that once this compound is synthesized, it can be a valuable substrate for further functionalization using transition metal catalysis.

The synthesis of fluoroalkenes can be achieved via Suzuki-Miyaura and Sonogashira cross-coupling reactions using multihalogenated fluorovinyl ethers as precursors, which are prepared from phenols and 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). beilstein-journals.org These reactions highlight the utility of transition metals in constructing the fluoroalkene framework. While direct transition metal-catalyzed synthesis of this compound is not extensively documented, the principles of transition metal catalysis are central to the manipulation of related fluorinated molecules. researchgate.netnih.gov

| Catalytic System | Reaction Type | Substrate Class | Product Class |

| Palladium complexes | Cross-coupling | Bromofluoroalkenes | Tri- and Tetrasubstituted fluoroalkenes |

| Palladium/Copper complexes | Suzuki-Miyaura/Sonogashira | Multihalogenated fluorovinyl ethers | Fluoroalkenes and Fluoroenynes |

Organocatalytic Methodologies and Their Development

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering metal-free alternatives for various chemical transformations. nih.gov In the context of synthesizing halogenated compounds, organocatalytic methods for the enantioselective α-bromination of aldehydes and ketones have been developed. nih.gov These methods typically employ chiral amines, such as diphenylpyrrolidine or imidazolidinone derivatives, to activate the substrate towards electrophilic bromination.

While the direct application of these methods to the synthesis of this compound has not been specifically reported, the principles of organocatalytic activation could potentially be adapted. For example, the activation of a suitable fluoroalkene precursor towards electrophilic bromination could be envisioned. The development of organocatalytic methods for the synthesis of complex fluorinated molecules is an active area of research. dntb.gov.ua

Principles of Green Chemistry in Synthetic Route Design and Optimization

The design and optimization of synthetic routes for compounds like this compound are increasingly guided by the principles of green chemistry to enhance sustainability and minimize environmental impact. Key considerations in this context include:

Atom Economy: Synthetic pathways are designed to maximize the incorporation of all materials used in the process into the final product. For a target like this compound, this would involve favoring addition reactions over substitution reactions that generate stoichiometric byproducts.

Use of Less Hazardous Chemical Syntheses: This principle encourages the use of substances that pose little or no toxicity to human health and the environment. This includes the selection of safer solvents and reagents, moving away from highly toxic or corrosive chemicals where possible.

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. Catalysts offer pathways with lower activation energies, can be used in small amounts, and can often be recycled and reused, reducing chemical waste. For instance, the synthesis of tetrafluoropropene precursors can involve ligated Cu-catalysts google.com.

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever feasible. This reduces the energy requirements of the chemical process, lowering its carbon footprint and operational costs.

Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created. This is a primary tenet that encompasses all other principles, aiming for high-yield, high-selectivity reactions that produce minimal effluent.

Optimizing a synthetic route for this compound would involve a multi-faceted approach, balancing yield and purity with these green chemistry principles to create a more sustainable manufacturing process.

Mechanistic Elucidation of Synthetic Transformations

While detailed mechanistic studies for the direct synthesis of this compound are not prominent in the literature, valuable insights can be gained by examining theoretical studies of structurally similar molecules. The computational analysis of the reaction of 1-bromo-3,3,3-trifluoropropene (a close analogue) with hydroxyl radicals provides a comprehensive framework for understanding the types of intermediates, transition states, and kinetic factors that would govern the formation of such compounds nih.govmdpi.com.

Identification and Characterization of Reaction Intermediates

These intermediates are characterized by their specific geometries, bond lengths, and energetic stability. For instance, the addition of an OH radical can occur at either carbon of the double bond, leading to different radical intermediates. The relative stability of these intermediates often dictates the major reaction pathway. Characterization is performed using computational methods like Density Functional Theory (DFT) to determine their optimized geometries and vibrational frequencies.

Transition State Analysis and Energy Profile Mapping

Transition state analysis is crucial for understanding the energy barriers of a reaction. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation energy of that step.

For the reaction of 1-bromo-3,3,3-trifluoropropene with OH radicals, potential energy surfaces (PES) have been mapped out theoretically nih.govmdpi.com. This mapping identifies all stationary points, including reactants, intermediates, transition states, and products. Each transition state is confirmed by vibrational analysis, showing exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the energy barrier for that particular pathway.

Table 1: Calculated Energy Barriers for Reaction Pathways of an Analogous Compound This table presents theoretical data for the reaction of 1-bromo-3,3,3-trifluoropropene with OH radicals as an illustrative example of energy profile mapping.

| Reaction Pathway | Transition State | Energy Barrier (kcal/mol) |

| OH Addition to C1 | TS1 | -1.8 |

| OH Addition to C2 | TS2 | -2.5 |

| H Abstraction from C1 | TS3 | 1.9 |

| H Abstraction from C2 | TS4 | 1.1 |

Source: Adapted from theoretical studies on 1-bromo-3,3,3-trifluoropropene nih.govmdpi.com.

Kinetic Studies of Formation Reactions and Rate Determining Steps

Kinetic studies quantify the rate at which a reaction proceeds. The rate-determining step is the slowest step in a reaction mechanism and has the highest energy barrier. Understanding this step is key to optimizing reaction conditions.

Using Canonical Transition State Theory (TST) with corrections for quantum tunneling, rate constants can be calculated over a range of temperatures. For the analogous reaction of 1-bromo-3,3,3-trifluoropropene with OH, it was found that the OH addition channels and H atom abstraction channels related to the double bond are the main reaction pathways nih.gov. The calculated rate constants can be fitted to Arrhenius expressions to describe the temperature dependence of the reaction. The pathways with the lowest energy barriers are generally the fastest and most dominant, though temperature can influence which pathway prevails.

Table 2: Arrhenius Parameters for Main Reaction Channels of an Analogous Compound This table shows calculated kinetic parameters for the reaction of 1-bromo-3,3,3-trifluoropropene with OH radicals as an example of kinetic analysis.

| Reaction Channel | A (cm³ molecule⁻¹ s⁻¹) | n | Eₐ (kcal/mol) |

| OH Addition to C1 | 1.25 x 10⁻¹⁹ | 2.36 | -1.5 |

| OH Addition to C2 | 1.09 x 10⁻²¹ | 3.01 | -2.8 |

| H Abstraction from C2 | 1.17 x 10⁻¹⁸ | 2.15 | 0.4 |

Source: Adapted from theoretical studies on 1-bromo-3,3,3-trifluoropropene nih.gov.

Stereochemical Control and Regioselectivity in Synthetic Pathways

In the synthesis of this compound, controlling the placement of the bromine atom (regioselectivity) and the spatial arrangement of atoms (stereochemistry) is critical. A plausible synthetic route could be the electrophilic addition of a bromine-containing reagent to a tetrafluoropropene isomer.

The principles of such reactions are well-established. For example, the bromofluorination of alkenes using N-bromosuccinimide and a fluoride source proceeds with high regioselectivity, typically following the Markovnikov rule orgsyn.org. This rule predicts that the electrophile (in this case, the bromine cation, Br⁺) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms. In the context of a fluorinated alkene, the electronic effects of the fluorine atoms heavily influence the stability of the carbocation intermediate, thereby directing the regiochemical outcome.

Furthermore, such addition reactions are often stereospecific, proceeding via an anti-addition mechanism orgsyn.org. This means the two new groups add to opposite faces of the double bond, leading to a specific stereoisomer. This occurs through the formation of a cyclic bromonium ion intermediate, which is then opened by the nucleophile attacking from the opposite side. The specific stereochemistry (E/Z) of the final product would depend on the starting alkene and the reaction conditions.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. However, specific NMR data for 1-bromo-2,3,3,3-tetrafluoropropene is not present in the reviewed literature.

¹H and ¹³C NMR Chemical Shift Analysis and Coupling Constants

For a definitive structural assignment, ¹H (proton) and ¹³C NMR spectra are essential. They provide information on the chemical environment of hydrogen and carbon atoms and their connectivity. The analysis would involve measuring chemical shifts (δ) in parts per million (ppm) and spin-spin coupling constants (J) in Hertz (Hz). The electronegativity of the fluorine and bromine atoms would significantly influence the chemical shifts of the adjacent carbon and hydrogen atoms. znaturforsch.comdocbrown.info In a typical ¹³C NMR spectrum, carbons bonded to electronegative atoms like fluorine are shifted downfield. libretexts.org However, no specific published spectra or data tables for this compound could be located.

¹⁹F NMR for Fluorine Environments and Spin-Spin Interactions

Given the four fluorine atoms in the molecule, ¹⁹F NMR would be a critical tool for characterization. wikipedia.org This technique is highly sensitive and provides a wide range of chemical shifts, allowing for clear distinction between different fluorine environments, such as the vinylic fluorine and the trifluoromethyl (CF₃) group. wikipedia.orgazom.com Large one-bond and multi-bond ¹⁹F-¹⁹F and ¹H-¹⁹F coupling constants are expected and would be instrumental in confirming the structure. wikipedia.org Despite the power of this technique, no experimental ¹⁹F NMR data for this compound has been reported in the searched sources.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR experiments are indispensable for unambiguously piecing together a molecule's structure.

COSY (Correlation Spectroscopy) would establish correlations between coupled protons. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence) would identify direct one-bond connections between protons and the carbons they are attached to. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule, such as the vinyl group to the trifluoromethyl group. wikipedia.org A search for these specific 2D NMR studies on this compound yielded no results.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. docbrown.info For C₃HBrF₄, the expected monoisotopic mass is 191.91978 Da. While this can be calculated, no experimental HRMS data confirming this exact mass for this compound has been published.

Electron Ionization (EI) and Chemical Ionization (CI) Studies for Fragmentation Pathways

Electron Ionization (EI) is a high-energy method that leads to extensive fragmentation, creating a unique fingerprint for a compound. docbrown.info A key feature in the mass spectrum of a bromine-containing compound is the M+2 peak, which is a second molecular ion peak two mass units higher than the primary one, with nearly equal intensity, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. chemguide.co.ukyoutube.com Analysis of the fragments would involve identifying the loss of atoms or groups such as Br, F, or CF₃. Chemical Ionization (CI) is a softer technique that typically results in less fragmentation and a more prominent molecular ion peak, which would be useful for confirming the molecular weight. docbrown.info A detailed study of the fragmentation pathways for this compound under either EI or CI conditions is not available in the reviewed scientific literature.

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of ions by fragmenting a precursor ion and analyzing the resulting product ions. In the analysis of this compound, the initial ionization would produce a molecular ion, [C₃HBrF₄]⁺. Due to the presence of bromine, with its two primary isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, the mass spectrum would exhibit a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. docbrown.infoyoutube.com

The fragmentation of the molecular ion is initiated by high-energy electrons, leading to the formation of various fragment ions. docbrown.info The weakest bond, the C-Br bond, is expected to cleave readily. The fragmentation pattern can be predicted based on the stability of the resulting carbocations and radicals. libretexts.org

Key Fragmentation Pathways:

Loss of a bromine atom: This is a highly probable fragmentation, resulting in the formation of the [C₃HF₄]⁺ ion.

Loss of a trifluoromethyl radical (•CF₃): This would lead to the formation of a [C₂HBrF]⁺ fragment.

Cleavage of the C-C single bond: This can result in various smaller fragments.

The base peak in the mass spectrum, which corresponds to the most abundant fragment ion, often provides significant clues about the molecule's structure. libretexts.org For halogenated compounds, fragments retaining the halogen can be identified by their isotopic signature. youtube.com

Table 1: Predicted Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Corresponding Neutral Loss |

| [C₃HBrF₄]⁺ (Molecular Ion) | 192 | 194 | - |

| [C₃HF₄]⁺ | 113 | - | •Br |

| [C₂HBrF]⁺ | 128 | 130 | •CF₃ |

| [CF₃]⁺ | 69 | - | •C₂HBrF |

Note: The m/z values are nominal masses.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. znaturforsch.com For this compound, the spectra would be characterized by absorptions corresponding to C=C, C-F, C-Br, and C-H vibrations.

The vibrational spectrum of this compound is expected to show characteristic absorption bands that can be assigned to specific molecular motions. The C=C stretching vibration is a key feature, typically appearing in the 1650-1700 cm⁻¹ region. znaturforsch.com The strong electronegativity of the fluorine atoms attached to the double bond can influence the position of this band.

The C-F stretching vibrations are typically strong in the IR spectrum and appear in the region of 1100-1350 cm⁻¹. znaturforsch.com The C-Br stretching vibration is found at lower frequencies, generally in the 500-600 cm⁻¹ range. The C-H stretching vibration of the vinyl group would be observed around 3000-3100 cm⁻¹. znaturforsch.com

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) |

| C-H Stretch | 3000 - 3100 |

| C=C Stretch | 1650 - 1700 |

| C-F Stretch | 1100 - 1350 |

| C-C Stretch | 750 - 850 |

| C-Br Stretch | 500 - 600 |

These are approximate ranges and can be influenced by the specific chemical environment.

Vibrational spectroscopy can be used to study the conformational isomers of a molecule. nih.govnih.gov For molecules with rotational freedom around single bonds, different conformers (e.g., anti and gauche) may exist in equilibrium. These conformers can have distinct vibrational spectra. By analyzing the spectra at different temperatures, it is possible to determine the relative stabilities of the conformers. nih.gov In the case of this compound, rotation around the C-C single bond could potentially lead to different stable conformations. However, detailed studies on the conformational isomers of this specific molecule are not widely reported. Studies on similar molecules, like 1-bromo-3,3,3-trifluoro-2-propanone, have shown the existence of both trans and gauche conformers in the vapor and liquid phases. researchgate.net

X-ray Crystallography for Solid-State Stereochemistry (if applicable to derivatives/complexes)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. znaturforsch.com While obtaining a suitable single crystal of this compound itself might be challenging due to its likely low boiling point, this technique is highly applicable to its solid derivatives or metal complexes. researchgate.net

Computational Chemistry and Theoretical Investigations of 1 Bromo 2,3,3,3 Tetrafluoropropene

Quantum Chemical Calculations of Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would be used to determine the electronic structure, stability, and reactivity of 1-bromo-2,3,3,3-tetrafluoropropene.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Electron Density

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. A DFT study of this compound would typically involve calculations of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. Analysis of the electron density distribution would reveal the charge distribution across the molecule, identifying electron-rich and electron-deficient regions.

Ab Initio Calculations of Ground State Geometries and Energies

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical data, would be employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. These calculations would yield optimized bond lengths, bond angles, and dihedral angles. The ground state energy, representing the molecule's energy at its most stable geometry, would also be a key output, providing a baseline for calculating other thermodynamic properties.

Electrostatic Potential Surface Analysis and Reactivity Prediction

The molecular electrostatic potential (MESP) surface is a valuable tool for predicting a molecule's reactive behavior. For this compound, an MESP analysis would map the electrostatic potential onto the electron density surface. Regions of negative potential (typically shown in red or yellow) would indicate nucleophilic sites, prone to electrophilic attack, while regions of positive potential (blue) would indicate electrophilic sites, susceptible to nucleophilic attack. This visual representation of charge distribution is crucial for predicting how the molecule will interact with other chemical species.

Reaction Pathway Modeling and Energy Landscapes

Computational modeling of reaction pathways provides detailed insights into the mechanisms of chemical reactions involving this compound. This involves mapping the potential energy surface to identify the most favorable routes from reactants to products.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To model a chemical reaction, the structure of the transition state—the highest energy point along the reaction coordinate—must be located. Computational methods are used to find this unstable configuration. Following the localization of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation traces the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired chemical species.

Calculation of Activation Energy Barriers and Reaction Rate Constants

The activation energy barrier is the energy difference between the reactants and the transition state. Its calculation is essential for understanding the kinetics of a reaction. A lower activation energy implies a faster reaction rate. Using the calculated activation energies and principles from Transition State Theory (TST), it would be possible to compute the reaction rate constants for various reactions involving this compound across a range of temperatures.

Prediction of Reaction Products and Branching Ratios

Computational chemistry provides powerful tools for predicting the products of chemical reactions and their relative likelihoods, known as branching ratios. In the context of this compound, theoretical studies, particularly those involving reactions with atmospheric radicals like hydroxyl (OH), are crucial for understanding its environmental fate.

While direct computational studies on this compound's reaction pathways are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of structurally similar compounds, such as 1-bromo-3,3,3-trifluoropropene (CF₃CH=CHBr). Quantum chemical calculations, like Density Functional Theory (DFT) and high-level ab initio methods (e.g., CCSD), are employed to map out the potential energy surface (PES) of a reaction. nih.gov

For the analogous compound, 1-bromo-3,3,3-trifluoropropene, studies have shown that its reaction with the OH radical can proceed through several distinct pathways. nih.gov These include:

OH addition to the carbon-carbon double bond, which is often a major reaction channel. nih.gov

Hydrogen abstraction from the carbon atoms of the double bond. nih.gov

Direct bromine abstraction by the OH radical. nih.gov

By calculating the energy barriers for each of these pathways, researchers can determine the most feasible reaction channels. For instance, in the reaction of 1-bromo-3,3,3-trifluoropropene with OH, the OH addition and H-atom abstraction channels related to the C=C double bond were identified as the most favorable pathways. nih.gov In contrast, the pathway leading to the formation of CF₃CHCH + BrOH was found to have a significantly higher energy barrier, suggesting it plays a negligible role. nih.gov

These computational approaches allow for the prediction of the primary degradation products of such compounds in the atmosphere. The branching ratios, or the percentage of the reaction that proceeds through each pathway, can be estimated using theories like Transition State Theory (TST) combined with the calculated energy barriers.

Table 1: Predicted Reaction Pathways and Products for a Structurally Similar Compound (1-bromo-3,3,3-trifluoropropene) with OH Radical (Based on data for an analogous compound)

| Reaction Pathway | Products | Relative Feasibility |

| OH Addition | CF₃CHC(OH)H + Br | High |

| H-atom Abstraction (from C2) | CF₃CCBrH + H₂O | High |

| H-atom Abstraction (from C1) | CF₃CHCBr + H₂O | High |

| Br-atom Abstraction | CF₃CHCH + BrOH | Low |

| Addition-Elimination | COHF₂CHCBrH + F | Negligible |

This table is illustrative and based on findings for 1-bromo-3,3,3-trifluoropropene. Similar pathways would be expected for this compound, but the specific energy barriers and branching ratios would differ due to the presence of an additional fluorine atom.

Conformational Analysis and Isomerization Studies

Conformational analysis and isomerization studies are fundamental to understanding the three-dimensional structure and stability of molecules like this compound. These studies are typically conducted using computational methods to determine the preferred spatial arrangements of atoms and the energy required to convert between them.

The presence of single bonds in this compound allows for rotation of molecular fragments, leading to different conformational isomers, or conformers. A key area of investigation is the rotation around the C-C single bond.

In the case of this compound, the rotation of the -CF₃ group relative to the C=C double bond would be of primary interest. The preferred conformational isomer would likely be the one that minimizes steric hindrance and electrostatic repulsion between the bulky bromine atom, the fluorine atoms on the double bond, and the fluorine atoms of the trifluoromethyl group.

Due to the restricted rotation around the carbon-carbon double bond, this compound can exist as two geometric isomers: cis and trans. In the cis isomer, the bromine atom and the trifluoromethyl group are on the same side of the double bond, while in the trans isomer, they are on opposite sides.

Computational studies are essential for determining the relative stabilities of these isomers. By calculating the total electronic energy of the optimized geometry for each isomer, the more stable form can be identified. For the related compound 1-bromo-3,3,3-trifluoropropene, theoretical calculations have determined that the trans isomer is slightly more stable than the cis isomer, with an energy difference of 3.0 kcal/mol. nih.gov This preference for the trans isomer is common in substituted alkenes, as it generally minimizes steric repulsion between the larger substituent groups.

Table 2: Calculated Relative Stability of cis/trans Isomers for an Analogous Compound (Based on data for 1-bromo-3,3,3-trifluoropropene)

| Isomer | Relative Energy (kcal/mol) | Stability |

| trans-CF₃CH=CHBr | 0.0 | More Stable |

| cis-CF₃CH=CHBr | +3.0 | Less Stable |

It is anticipated that a similar trend in stability would be observed for the cis and trans isomers of this compound, although the precise energy difference would be influenced by the additional fluorine atom.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of a large ensemble of molecules and their interactions over time. nih.govnih.gov MD simulations model the motion of atoms and molecules based on classical mechanics, allowing for the investigation of bulk properties and intermolecular forces. nih.govnih.gov

For this compound, MD simulations could provide valuable insights into its liquid-phase properties, such as density, viscosity, and diffusion coefficients. The simulations would also elucidate the nature of the intermolecular interactions that govern these properties. Given the presence of polar C-F and C-Br bonds, the dominant intermolecular forces would be dipole-dipole interactions and weaker London dispersion forces.

Studies on other fluoroalkanes, such as 1,1,1,2-tetrafluoroethane, have utilized MD simulations to characterize the detailed atomistic interactions in the liquid phase. nih.govnih.gov These simulations can identify and quantify the prevalence of different types of interactions, such as those involving close contacts between fluorine and hydrogen atoms on neighboring molecules. nih.gov

By applying similar MD methodologies to this compound, one could:

Simulate its behavior in the liquid state to predict macroscopic properties.

Analyze the radial distribution functions to understand the average distances and coordination numbers of neighboring molecules.

Investigate its interaction with other molecules, which is crucial for understanding its behavior as a solvent or in a mixture.

Such simulations are computationally intensive but provide a bridge between the properties of a single molecule and the observable characteristics of the bulk material.

Applications As a Synthetic Precursor and Building Block in Advanced Organic Chemistry

Synthesis of Novel Fluorinated Organic Compounds

The unique structural features of 1-bromo-2,3,3,3-tetrafluoropropene make it a valuable precursor for the synthesis of diverse fluorinated compounds.

The reaction of fluoroolefins, such as this compound, with alcohols is a key method for synthesizing fluorinated ethers. fluorine1.ru For instance, the interaction of fluoroalkenes with alcohols can lead to the formation of ethers, which are sometimes byproducts in other reactions. In some cases, the reaction of tetrafluoroethylene (B6358150) (TFE) with paraformaldehyde in the presence of water in hydrogen fluoride (B91410) can yield di-2,3,3,3-tetrafluoropropyl ether. fluorine1.ru

Fluorinated alcohols can be prepared through various synthetic routes. One common method involves the ring-opening of fluorinated epoxides. For example, reacting an epoxide of 1,3,3,3-tetrafluoropropene with a fluorinating agent like hydrogen fluoride (HF) or Olah's reagent can produce CF₃CH(OH)CHF₂. justia.com Another approach is the reduction of corresponding fluorinated carboxylic acids or their esters. fluorine1.ru The introduction of a trifluoromethyl group into molecules, a common strategy in medicinal chemistry, can be achieved using reagents like the Ruppert-Prakash reagent (TMSCF₃), leading to the formation of trifluoromethylated alcohols. nih.gov

The synthesis of fluorinated carbonyl compounds can be achieved through the oxidation of fluorinated alcohols. Additionally, specific methodologies have been developed for the synthesis of particular carbonyl compounds, such as β-CF₃-enones, through transformations of related fluorinated propenes. researchgate.net

While direct examples of using this compound for the synthesis of quinolines and chromenes are not prevalent in the provided search results, the synthesis of halogenated flavones, which are a class of chromene derivatives, has been reported. For instance, 3-bromoflavones can be synthesized from the corresponding flavones using a brominating agent like 1,3-dibromo-5,5-dimethyl-imidazolidine-2,4-dione under microwave irradiation. researchgate.net This suggests the potential for incorporating fluorine-containing building blocks into such heterocyclic systems.

The introduction of fluorine into complex molecules is a critical strategy in the development of pharmaceuticals and agrochemicals, as fluorine atoms can significantly alter a molecule's physical, chemical, and biological properties. nih.govbeilstein-journals.org this compound serves as a synthon for the 2,3,3,3-tetrafluoropropenyl group, which can be incorporated into larger, more complex structures.

One of the key methods for introducing fluorine is through halofluorination of alkenes. orgsyn.org While this method typically introduces a single fluorine atom, reagents like this compound allow for the introduction of a polyfluorinated moiety. The development of methods for the synthesis of fluorinated compounds from readily available starting materials is an active area of research.

Development of New Synthetic Methodologies Utilizing the Compound

The unique reactivity of this compound has spurred the development of novel synthetic methods that take advantage of its chemical properties.

The presence of fluorine atoms in a molecule can significantly influence the stereochemical outcome of a reaction. This is due to the high electronegativity and steric demand of fluorine. In nucleophilic substitution reactions, the stereochemistry can be controlled to achieve either inversion or retention of configuration, depending on the reaction mechanism (SN1 or SN2) and the structure of the substrate. utexas.edu For example, the addition of bromine to an unsymmetrically substituted alkene in an aqueous solution can proceed with high regioselectivity, leading to the formation of a specific bromohydrin. utexas.edu

The stereochemistry of addition reactions to alkenes, such as bromofluorination, is often anti-stereospecific. orgsyn.org This means that the bromine and fluorine atoms add to opposite faces of the double bond. The regioselectivity of such additions generally follows Markovnikov's rule, where the bromine atom adds to the less substituted carbon of the double bond. orgsyn.org

| Reaction Type | Reagents | Key Feature | Stereochemical Outcome |

| Bromofluorination | N-Bromosuccinimide/Triethylamine trihydrofluoride | Electrophilic addition | Anti-addition, Markovnikov regioselectivity orgsyn.org |

| Nucleophilic Substitution | Varies | SN1 or SN2 mechanism | Racemization (SN1) or Inversion (SN2) utexas.edu |

The presence of multiple reactive sites in this compound—the double bond and the carbon-bromine bond—allows for chemo- and regioselective transformations. For example, in radical addition reactions, the regioselectivity is determined by the stability of the intermediate radical. The photochemical reaction of 1H-pentafluoropropene with hydrogen bromide yields a mixture of regioisomers. rsc.org

Role in Research-Scale Synthesis of Specialty Chemicals

The presence of both a bromine atom and a tetrafluoropropenyl group makes this compound a versatile building block in advanced organic chemistry. The carbon-bromine bond serves as a reactive handle for a variety of cross-coupling reactions, allowing for the introduction of the tetrafluoropropenyl moiety onto a wide range of molecular scaffolds. This is of particular importance in the development of novel specialty chemicals where the incorporation of fluorine can impart desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.

Research in this area has largely focused on leveraging well-established palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Sonogashira couplings. wikipedia.orglibretexts.orgwikipedia.org These reactions provide reliable methods for forming new carbon-carbon bonds, enabling the synthesis of complex molecular architectures from relatively simple starting materials.

Suzuki Coupling: The Suzuki reaction, which couples an organohalide with an organoboron compound, is a powerful tool for creating carbon-carbon single bonds. organic-chemistry.org In the context of this compound, this reaction would involve its coupling with various aryl or vinyl boronic acids or their esters. This would lead to the formation of tetrafluoropropenyl-substituted aromatic or olefinic compounds, which are key intermediates in the synthesis of certain specialty chemicals. While specific research detailing the Suzuki coupling of this compound is emerging, the general utility of this reaction with vinyl halides is well-documented.

Heck Reaction: The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction could be employed to react this compound with a variety of alkenes, leading to the formation of more complex poly-unsaturated fluorinated systems. Such structures are of interest in materials science and for the synthesis of complex natural product analogs. The general mechanism involves the oxidative addition of the palladium catalyst to the carbon-bromine bond, followed by alkene insertion and subsequent elimination to yield the coupled product. wikipedia.org

Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgsynarchive.com This reaction would allow for the direct attachment of an alkyne to the tetrafluoropropenyl group of this compound, generating fluorinated enynes. These enyne moieties are valuable precursors for the synthesis of a variety of heterocyclic compounds and can participate in further cycloaddition reactions.

While detailed, large-scale research findings specifically on the application of this compound in the synthesis of named specialty chemicals are often proprietary or at early stages of publication, the foundational chemistry of these coupling reactions provides a clear pathway for its use. The following table summarizes the potential transformations and the classes of specialty chemicals that can be accessed.

| Reaction Type | Coupling Partner | Potential Product Class | Significance in Specialty Chemicals |

| Suzuki Coupling | Arylboronic acids/esters | Tetrafluoropropenyl-substituted arenes | Precursors for fluorinated pharmaceuticals and agrochemicals. |

| Heck Reaction | Alkenes | Fluorinated dienes and polyenes | Building blocks for advanced polymers and complex organic molecules. |

| Sonogashira Coupling | Terminal alkynes | Fluorinated enynes | Intermediates for the synthesis of fluorinated heterocycles and natural product analogs. |

The research into the synthetic applications of this compound is an active and evolving field. As the demand for sophisticated fluorinated molecules continues to grow across various industries, the role of this compound as a key synthetic precursor is expected to expand significantly.

Atmospheric Chemistry and Environmental Transformation Mechanisms Academic Research Focus

Reaction with Hydroxyl Radicals (OH) in the Troposphere

Determination of Kinetic Rate Constants and Temperature Dependence

For comparison, theoretical studies on the similar compound 1-bromo-3,3,3-trifluoropropene (CF₃CH=CHBr) have been conducted. nih.gov Additionally, experimental data for other halogenated propenes provide context for the expected reactivity. For instance, the atmospheric lifetime of 2-bromo-3,3,3-trifluoro-1-propene (CH₂=CBrCF₃) is estimated to be about 3.2 days, indicating a rapid reaction with OH radicals. noaa.gov The rate coefficients for the reaction of OH with various fluorinated alkenes typically fall in the range of 10⁻¹² to 10⁻¹³ cm³ molecule⁻¹ s⁻¹. nih.gov It is expected that the rate constant for 1-Bromo-2,3,3,3-tetrafluoropropene would be of a similar magnitude.

The temperature dependence of these reactions is often complex. For many fluoroalkenes, the rate coefficients show a negative temperature dependence, meaning the reaction slows down as temperature increases. This is characteristic of a reaction mechanism that proceeds through the formation of a pre-reaction complex without a significant energy barrier. nih.gov

Table 1: Comparison of OH Reaction Rate Constants and Atmospheric Lifetimes for Analogous Halogenated Alkenes This table is provided for context as direct data for this compound is not available.

| Compound | Chemical Formula | OH Rate Constant (k₂₉₈K, cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Source |

|---|---|---|---|---|

| (Z)-1,1,1,4,4,4-hexafluoro-2-butene | (Z)-CF₃CH=CHCF₃ | 4.91 × 10⁻¹³ | ~20 days | nih.gov |

| 2-bromo-3,3,3-trifluoro-1-propene | CH₂=CBrCF₃ | Not directly reported, inferred from lifetime | 3.2 days | noaa.gov |

| Perfluoropropene | CF₃CF=CF₂ | 2.6 × 10⁻¹² | 6 days | researchgate.net |

Identification of Primary Reaction Products and Intermediate Species

The reaction of OH radicals with this compound is expected to proceed primarily via addition of the OH group to the carbon-carbon double bond, forming an energized bromo-fluoro-hydroxyalkyl radical intermediate. Theoretical studies on the analogous compound 2-bromo-3,3,3-trifluoropropene (2-BTP) show that the main product is the CF₃CBrCH₂OH radical, resulting from OH addition to the terminal carbon. rsc.org

For CF₃CF=CHBr, OH can add to either of the two carbons in the double bond:

Addition to the terminal carbon (-CHBr): This would form the intermediate radical CF₃CF(OH)ĊHBr.

Addition to the internal carbon (-CF=): This would form the intermediate radical CF₃ĊFCH(OH)Br.

Following its formation, this haloalkyl radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂):

CF₃CF(OH)ĊHBr + O₂ → CF₃CF(OH)CH(OO•)Br

CF₃ĊFCH(OH)Br + O₂ → CF₃CF(OO•)CH(OH)Br

These peroxy radicals are key intermediates that subsequently react with other atmospheric species, such as nitric oxide (NO) or other peroxy radicals (RO₂), leading to the formation of stable degradation products. These products are likely to include carbonyl compounds such as carbonyl fluoride (B91410) (CF₂O), trifluoroacetyl fluoride (CF₃C(O)F), and bromo-containing carbonyls. rsc.org

Mechanistic Pathways of OH Addition and Hydrogen/Bromine Abstraction

For halogenated alkenes, the dominant initial reaction pathway with OH radicals is addition to the double bond. nih.gov Hydrogen abstraction (removal of the H atom) or bromine abstraction (removal of the Br atom) are considered minor or negligible channels at typical atmospheric temperatures.

OH Addition: As described above, the OH radical adds across the π-bond of the C=C double bond. This is an electrophilic addition, and the regioselectivity (i.e., which carbon the OH adds to) is influenced by the electron-donating or -withdrawing effects of the substituents (F, Br, CF₃). The formation of the more stable radical intermediate is generally favored. Theoretical studies on similar molecules suggest that OH addition is the primary channel. nih.govrsc.org

H/Br Abstraction: The abstraction of the vinyl hydrogen atom (CF₃CF=CH Br + OH → CF₃CF=CBr• + H₂O) or the bromine atom (CF₃CF=CHBr + OH → CF₃CF=CH• + BrOH) is energetically less favorable than addition. Theoretical calculations for 1-bromo-3,3,3-trifluoropropene indicate that H-abstraction channels are significant alongside OH-addition, while the BrOH formation channel is negligible. nih.gov Given the structure of this compound, the H-abstraction pathway remains a possibility, but OH addition is expected to be the major atmospheric sink.

Reaction with Ozone (O₃) and Other Oxidants

While reaction with OH radicals is the primary degradation mechanism, reaction with ozone (ozonolysis) can be a contributing removal pathway for alkenes, although it is typically much slower for halogenated olefins compared to their non-halogenated counterparts.

Ozonolysis Pathways and Product Analysis

The reaction of this compound with ozone is initiated by the 1,3-dipolar cycloaddition of O₃ across the C=C double bond to form an unstable primary ozonide (a 1,2,3-trioxolane). masterorganicchemistry.com This intermediate rapidly decomposes into two fragments: a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate (CI).

For CF₃CF=CHBr, the decomposition of the primary ozonide can proceed via two channels:

Cleavage pathway 1: Forms trifluoroacetyl fluoride (CF₃C(O)F) and a bromo-substituted Criegee intermediate ([ĊH(Br)OO]•).

Cleavage pathway 2: Forms bromo(formyl) fluoride (BrC(O)F) and a fluorinated Criegee intermediate ([CF₃Ċ(F)OO]•).

The reaction rate for ozonolysis of highly fluorinated propenes is very slow. For example, the rate constant for the reaction of ozone with perfluoropropene (CF₃CF=CF₂) was measured to be extremely low, at (6.2 ± 1.5) × 10⁻²² cm³ molecule⁻¹ s⁻¹. researchgate.net This suggests that the direct reaction of this compound with ozone is likely too slow to be a significant atmospheric loss process.

However, recent studies on the ozonolysis of other hydrofluoroolefins have shown that the decomposition of the resulting Criegee intermediates can lead to the formation of potent greenhouse gases, such as trifluoromethane (B1200692) (CHF₃). nih.gov The fluorinated Criegee intermediate ([CF₃Ċ(F)OO]•) formed from this compound could potentially undergo complex unimolecular rearrangements, and its ultimate fate would determine the final stable products, which could include halogenated acids and other persistent compounds.

Contribution to Tropospheric Ozone Chemistry

Due to its very slow reaction rate with ozone, this compound is not expected to be a direct sink for tropospheric ozone. Its influence on tropospheric ozone chemistry is more likely to be indirect, through the reactions of its degradation products.

The peroxy radicals (RO₂) formed from the initial OH-initiated oxidation will react with nitric oxide (NO), converting it to nitrogen dioxide (NO₂). The subsequent photolysis of NO₂ is a key step in the photochemical production of tropospheric ozone. Therefore, like most volatile organic compounds, the degradation of this compound in a NOx-rich environment has the potential to contribute to local and regional ozone formation. However, the magnitude of this contribution depends on the complete degradation mechanism and the yields of various products, for which specific data are currently lacking. The lifetime of tropospheric ozone itself is highly variable, ranging from days to weeks depending on the chemical environment and location. researchgate.netescholarship.org

Photolytic Degradation Studies and UV Absorption

The susceptibility of an atmospheric compound to photolysis, or degradation by sunlight, is fundamentally determined by its ability to absorb ultraviolet (UV) radiation. This section explores the UV absorption properties of this compound and the resulting photochemical reactions.

UV Absorption Cross-Sections and Photoreactivity

General Principles of Photoreactivity

| Parameter | Description | Significance in Atmospheric Chemistry |

|---|---|---|

| UV Absorption Cross-Section (σ) | A measure of the probability of a molecule absorbing a photon of a specific wavelength. | Determines the amount of solar radiation a molecule can absorb, initiating photochemical reactions. |

| Quantum Yield (Φ) | The efficiency of a photochemical process, representing the number of specific events (e.g., dissociation) that occur per photon absorbed. | Indicates the likelihood that absorption of a photon will lead to the degradation of the molecule. |

| Solar Actinic Flux (F) | The intensity of solar radiation at a specific wavelength available to cause photochemical reactions. | Provides the energy input for photolytic degradation in the atmosphere. |

Without specific experimental data for this compound, its photoreactivity can be inferred from structurally similar compounds. The C=C double bond and the C-Br bond are the most likely sites for photochemical activity.

Identification of Photolysis Products and Pathways

Upon absorption of UV radiation, this compound is expected to undergo photodissociation, primarily through the cleavage of the weakest chemical bond. The C-Br bond is significantly weaker than the C-F, C-C, and C=C bonds, making its scission the most probable initial photolysis step.

Primary Photolysis Pathway:

CF₃CF=CHBr + hν → CF₃CF=CH• + Br•

This reaction produces a vinyl radical (CF₃CF=CH•) and a bromine atom (Br•). The bromine atom can then participate in catalytic ozone depletion cycles, particularly in the stratosphere.

Further reactions of the vinyl radical are expected. It can react with molecular oxygen (O₂) in the atmosphere to form a peroxy radical, which can then undergo a series of reactions leading to the formation of various degradation products. While specific studies on the photolysis products of this compound are limited, research on the decomposition of other hydrofluoroolefins (HFOs) and brominated compounds provides a basis for predicting potential products. nih.govresearchgate.net For example, the combustion of the structurally similar trans-1,3,3,3-tetrafluoropropene (HFO-1234ze) yields carbonyl difluoride and hydrogen fluoride as major products. nih.gov

Atmospheric Lifetimes and Degradation Modeling (Focus on Chemical Mechanisms)

The atmospheric lifetime of a compound is a key metric for assessing its potential environmental impact. It is determined by the sum of all removal processes, including photolysis and reaction with atmospheric oxidants like the hydroxyl radical (•OH).

Tropospheric and Stratospheric Degradation Profiles

The primary sink for most hydrofluoroolefins in the troposphere is reaction with the hydroxyl radical. noaa.gov Theoretical studies on the reaction of the similar compound, 1-bromo-3,3,3-trifluoropropene, with •OH radicals indicate that the main reaction pathways are the addition of the •OH radical to the carbon-carbon double bond and hydrogen abstraction. nih.gov The rate constant for the reaction with •OH is a critical parameter for determining the tropospheric lifetime. For many hydrochlorofluorocarbons (HCFCs), atmospheric lifetimes are determined by scaling their •OH reaction rate constants to that of a reference compound like methyl chloroform. noaa.gov

The atmospheric lifetime (τ) of a compound with respect to reaction with •OH can be estimated using the following equation:

τ = 1 / (kₒₕ [OH])

where kₒₕ is the rate constant for the reaction with •OH and [OH] is the average global concentration of the hydroxyl radical.

Given the presence of a C=C double bond, this compound is expected to have a relatively short atmospheric lifetime, likely on the order of days to weeks. This is in line with the lifetimes of other unsaturated bromofluorocarbons. noaa.gov A short tropospheric lifetime would limit the amount of the compound that can reach the stratosphere. However, any portion that does reach the stratosphere would be subject to more intense UV radiation, leading to more efficient photolysis and the release of bromine atoms, which can contribute to ozone depletion.

Formation and Fate of Atmospheric Intermediates (e.g., Trifluoroacetic Acid Precursors)

The atmospheric degradation of this compound is expected to produce a variety of intermediate and final products. A significant concern with the degradation of many hydrofluoroolefins is the formation of trifluoroacetic acid (TFA), a persistent and mobile substance in the environment. umweltbundesamt.denih.gov

The degradation pathway leading to TFA from compounds containing a CF₃ group is well-established. nih.gov For this compound, the initial reaction with •OH is expected to form a haloalkyl radical. Subsequent reactions with O₂ lead to the formation of a peroxy radical, which can then undergo a series of transformations.

A plausible mechanism for the formation of a TFA precursor from the •OH-initiated oxidation of this compound is as follows:

OH Addition: CF₃CF=CHBr + •OH → CF₃CF(OH)CHBr• or CF₃CF(•)CHBr(OH)

Reaction with O₂: The resulting radical reacts with O₂ to form a peroxy radical (RO₂•).

Further Reactions: The peroxy radical can react with NO or HO₂ to form an alkoxy radical (RO•).

Decomposition of the Alkoxy Radical: The alkoxy radical can then decompose, potentially leading to the formation of CF₃C(O)F (trifluoroacetyl fluoride).

Hydrolysis: Trifluoroacetyl fluoride can then be hydrolyzed in atmospheric water droplets (clouds, fog, rain) to form trifluoroacetic acid (CF₃COOH). fluorocarbons.org

The atmospheric degradation of the related compound 2-bromo-3,3,3-trifluoropropene has been studied, and it was found that the main initial product is the CF₃CBrCH₂OH radical, which can then react further with O₂ and NO. rsc.org Similarly, the degradation of 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf) is known to produce TFA. nih.govnih.gov Therefore, it is highly probable that the atmospheric degradation of this compound also contributes to the environmental loading of TFA.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 1-bromo-2,3,3,3-tetrafluoropropene, and what catalysts are typically employed?

- Methodological Answer : Synthesis of brominated fluoropropenes often involves halogen exchange or dehydrohalogenation reactions. For analogous compounds like 2,3,3,3-tetrafluoropropene (HFO-1234yf), gas-phase hydrofluorination using chromium-magnesium fluoride catalysts has been effective . For brominated derivatives, substitution reactions with brominating agents (e.g., HBr or Br₂) under controlled conditions may be adapted. Catalysts such as chromium(III) oxide with alkali metals (e.g., potassium) are documented for chloro-fluoropropene synthesis and could be modified for bromine substitution . Key parameters include temperature (150–300°C), pressure, and catalyst activation protocols.

Q. How can researchers assess the purity and structural integrity of this compound?

- Methodological Answer : Gas chromatography (GC) with flame ionization or mass spectrometry detection is standard. For fluorinated compounds, specific columns (e.g., PLOT-Q or DB-624) are recommended to resolve isomers and detect impurities like residual bromine or HF . Nuclear magnetic resonance (¹⁹F NMR and ¹H NMR) is critical for verifying substitution patterns and stereochemistry. Retention indices and spiking with reference standards can resolve ambiguities in GC-MS analysis .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Due to its potential toxicity and reactivity, strict protocols are required:

- Storage : Inert, pressurized containers in ventilated, cool areas away from heat sources .

- Decomposition Risks : Thermal degradation may release HBr or HF. Use scrubbers and personal protective equipment (PPE) including acid-resistant gloves and face shields .

- Exposure Mitigation : Monitor airborne concentrations with IR spectroscopy or gas detectors. Emergency procedures should align with GB 13690 standards for hazardous chemicals .

Advanced Research Questions

Q. How can thermodynamic properties (e.g., vapor pressure, critical parameters) of this compound be experimentally determined?

- Methodological Answer : Use static or recirculating apparatus for vapor pressure measurements across a temperature range (e.g., -30°C to 100°C). Speed-of-sound data via acoustic resonators can derive ideal-gas heat capacities . For critical parameters, employ a visual cell method to observe phase transitions. Equations of state (e.g., Helmholtz energy-based models) validated for HFO-1234yf can be adapted by incorporating bromine’s molecular contributions .

Q. What analytical strategies resolve contradictions in catalytic efficiency data for bromo-fluoropropene synthesis?

- Methodological Answer : Discrepancies in catalyst performance (e.g., chromium-based vs. aluminum chlorofluoride) may arise from byproduct formation or incomplete conversion. Advanced techniques include:

- In Situ Spectroscopy : FTIR or Raman to monitor intermediate species during reactions .

- Isotopic Labeling : Track bromine substitution pathways using ⁸¹Br isotopes.

- Computational Modeling : Density functional theory (DFT) to compare activation energies for competing reaction pathways .

Q. What are the decomposition pathways of this compound under high-temperature conditions, and how are they characterized?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with FTIR or mass spectrometry identifies decomposition products (e.g., HBr, Br₂, or fluorinated alkenes). Kinetic studies using differential scanning calorimetry (DSC) quantify activation energies. For example, HFO-1234yf decomposes above 300°C, releasing HF and CF₃ radicals; brominated analogs likely exhibit lower thermal stability due to weaker C-Br bonds .

Q. How can C-Br bond activation in this compound be leveraged for functionalization reactions?

- Methodological Answer : Heterogeneous catalysts like nanoscopic aluminum chlorofluoride (ACF) enable selective C-Br activation. Hydrogermylation or hydrosilylation reactions with GeH₄ or SiH₄ can yield germyl or silyl derivatives. Reaction conditions (e.g., 25–80°C, 1–5 bar) and solvent polarity significantly influence selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.